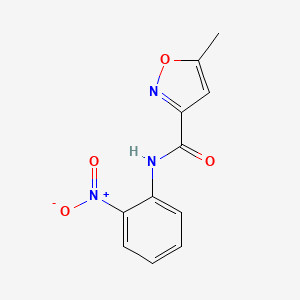![molecular formula C16H19N3O3S B4180956 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4180956.png)
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Descripción general
Descripción
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential treatment for dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids (cholesterol and triglycerides) in the blood, which is a major risk factor for cardiovascular diseases such as atherosclerosis, coronary artery disease, and stroke. ETC-1002 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in phase III clinical trials.
Mecanismo De Acción
The mechanism of action of 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the inhibition of ATP citrate lyase, which is a key enzyme involved in the synthesis of fatty acids and cholesterol in the liver. By inhibiting this enzyme, 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide reduces the production of fatty acids and cholesterol, leading to a decrease in LDL cholesterol and triglycerides and an increase in HDL cholesterol.
Biochemical and Physiological Effects:
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been shown to have multiple biochemical and physiological effects that contribute to its therapeutic benefits in dyslipidemia and cardiovascular diseases. These effects include:
- Inhibition of ATP citrate lyase, leading to a decrease in fatty acid and cholesterol synthesis in the liver.
- Activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that promotes the uptake and utilization of glucose and fatty acids in muscle and liver cells.
- Reduction of inflammation, as evidenced by decreases in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).
- Improvement of endothelial function, which is important for maintaining vascular health and preventing atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
- 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has a well-defined mechanism of action, which makes it easier to study its effects on lipid metabolism and cardiovascular function.
- 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical and clinical settings, which provides a wealth of data on its safety and efficacy.
- 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a small molecule drug, which makes it easier to synthesize and modify for structure-activity relationship studies.
Some of the limitations of 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide for lab experiments include:
- 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a drug that is being developed for human use, which means that it may not be suitable for certain animal models or in vitro assays.
- 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has a relatively low potency, which may limit its use in certain experimental settings.
- 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has not been extensively studied in combination with other drugs, which may limit its potential for combination therapy.
Direcciones Futuras
There are several future directions for research on 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, including:
- Further elucidation of the molecular mechanisms underlying the effects of 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide on lipid metabolism and cardiovascular function.
- Evaluation of the long-term safety and efficacy of 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in large-scale clinical trials.
- Investigation of the potential synergistic effects of 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide with other lipid-lowering drugs or cardiovascular therapies.
- Development of more potent analogs of 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide with improved pharmacokinetic and pharmacodynamic properties.
- Exploration of the potential use of 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in other metabolic disorders, such as diabetes and obesity.
Aplicaciones Científicas De Investigación
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic benefits in dyslipidemia and cardiovascular diseases. In preclinical studies, 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been shown to reduce LDL cholesterol, triglycerides, and inflammatory markers, while increasing HDL cholesterol levels. These effects are thought to be mediated through the inhibition of ATP citrate lyase, a key enzyme involved in the synthesis of fatty acids and cholesterol in the liver.
In clinical trials, 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has demonstrated significant improvements in lipid profiles, with reductions in LDL cholesterol and triglycerides and increases in HDL cholesterol. 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has also been shown to have a favorable safety profile, with no significant adverse effects reported.
Propiedades
IUPAC Name |
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-5-22-12-8-6-7-11(9-12)14(20)18-16-17-10(2)13(23-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDPENUQBVMKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-ethoxyphenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4180883.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180896.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180912.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide](/img/structure/B4180920.png)
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4180928.png)

![N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4180938.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4180945.png)


![2-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-furamide](/img/structure/B4180961.png)
![ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180971.png)